Balanced Sub-10 nM Dual Inhibition of Human AChE and BChE Contrasts with Marked Selectivity Imbalances of Donepezil and Rivastigmine
AChE/BChE-IN-1 (compound 5i) inhibits human AChE and BChE with IC50 values of 1.06 nM and 7.3 nM, respectively, yielding a balanced dual inhibition profile [1]. In contrast, donepezil exhibits marked selectivity for AChE (IC50 6.7 nM) over BChE (IC50 988 nM), a >147-fold difference [2]. Rivastigmine displays the opposite bias, inhibiting BChE (IC50 37 nM) more potently than AChE (IC50 4,150 nM), a >112-fold difference [3]. Galantamine is a weak dual inhibitor with micromolar potency (AChE IC50 0.5 μM, BChE IC50 8.5 μM) [4]. AChE/BChE-IN-1 uniquely provides low-nanomolar inhibition of both enzymes simultaneously, a property not achieved by any clinically approved cholinesterase inhibitor.
| Evidence Dimension | Inhibitory potency (IC50) against human cholinesterases |
|---|---|
| Target Compound Data | hAChE IC50 = 1.06 nM; hBChE IC50 = 7.3 nM |
| Comparator Or Baseline | Donepezil: hAChE IC50 = 6.7 nM, hBChE IC50 = 988 nM; Rivastigmine: hAChE IC50 = 4,150 nM, hBChE IC50 = 37 nM; Galantamine: hAChE IC50 = 500 nM, hBChE IC50 = 8,500 nM |
| Quantified Difference | AChE/BChE-IN-1 is 6.3-fold more potent against hAChE and 135-fold more potent against hBChE than donepezil; 3,915-fold more potent against hAChE and 5.1-fold more potent against hBChE than rivastigmine. |
| Conditions | Human recombinant AChE and BChE; Ellman's spectrophotometric method; substrate: acetylthiocholine/butyrylthiocholine |
Why This Matters
Balanced dual inhibition may be therapeutically advantageous in Alzheimer's disease because BChE activity increases as AChE declines with disease progression; a compound that inhibits both enzymes at low-nanomolar concentrations can maintain cholinergic tone across disease stages, a feature not offered by AChE-selective or BChE-preferring clinical agents.
- [1] Viayna E, et al. Discovery of a Potent Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase with Antioxidant Activity that Alleviates Alzheimer-like Pathology in Old APP/PS1 Mice. J Med Chem. 2021;64(1):812-839. View Source
- [2] Sugimoto H. Donepezil hydrochloride: a treatment drug for Alzheimer's disease. Chem Rec. 2001;1(1):63-73. View Source
- [3] Weinstock M, et al. In vitro and in vivo effects of rivastigmine on cholinesterases. In: Giacobini E, ed. Cholinesterases and Cholinesterase Inhibitors. 2000:191-201. View Source
- [4] Thomsen T, et al. Stereoselective inhibition of cholinesterases by galanthamine. Life Sci. 1990;46(21):1553-1558. View Source
